3-Chloro-2-fluoro-5-methylpyridine
Overview
Description
3-Chloro-2-fluoro-5-methylpyridine: is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in different scientific and industrial applications.
Mechanism of Action
Target of Action
3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative and a fluorinated building block Fluoropyridines, in general, have been used in the synthesis of various pharmaceutical and agrochemical compounds . The specific targets would depend on the final compound that incorporates the this compound moiety.
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property can influence their interaction with targets.
Biochemical Pathways
It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The affected pathways would depend on the specific compound that incorporates the this compound moiety.
Pharmacokinetics
A related compound, 2-chloro-3-fluoro-5-methylpyridine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially influence the bioavailability of the compound.
Result of Action
It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The specific effects would depend on the specific compound that incorporates the this compound moiety.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity. For instance, it’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This property can influence their stability in different environments.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluoro-5-methylpyridine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of kinase inhibitors. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The compound’s interaction with p38α mitogen-activated protein kinase is characterized by its ability to inhibit the enzyme’s activity, thereby reducing the production of cytokines like tumor necrosis factor-α and interleukin-1β .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound leads to altered cell signaling, which can impact processes such as inflammation and apoptosis . Additionally, this compound has been shown to affect gene expression by modulating the transcription of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to the enzyme’s active site, thereby preventing its phosphorylation and subsequent activation . This inhibition results in decreased production of pro-inflammatory cytokines and reduced inflammatory responses . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties . Degradation products may also form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity and ability to cross cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination and Fluorination: One common method involves the direct chlorination and fluorination of 3-methylpyridine.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2-fluoro-5-methylpyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-hydroxy-2-fluoro-5-methylpyridine .
Scientific Research Applications
Chemistry:
Building Block: 3-Chloro-2-fluoro-5-methylpyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Radiolabeling: The compound can be used in the synthesis of radiolabeled molecules for imaging studies in biological systems.
Industry:
Comparison with Similar Compounds
2-Chloro-3-fluoro-5-methylpyridine: This compound is similar in structure but has the chlorine and fluorine atoms in different positions on the pyridine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has an additional trifluoromethyl group, which further enhances its electron-withdrawing properties.
Uniqueness:
- The unique combination of chlorine and fluorine atoms in 3-Chloro-2-fluoro-5-methylpyridine imparts specific reactivity patterns that are valuable in synthetic chemistry. Its ability to undergo selective substitution reactions makes it a versatile building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBHQSOSMAMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650527 | |
Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-23-3 | |
Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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